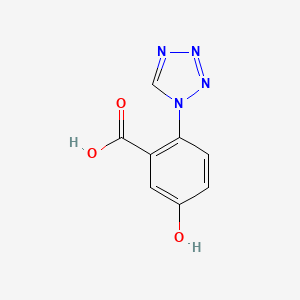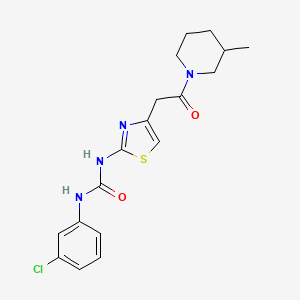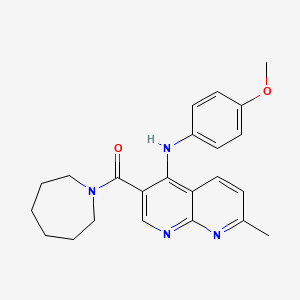
3-(azepan-1-ylcarbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Charge Resonance Excitations
Research on azulene derivatives, closely related in structure to the compound , highlights their potential in electronic applications due to their ability to mediate strong electronic coupling. These derivatives show promise due to their electrochemical stability and intense absorption bands in the NIR region, suggesting utility in electronic and photonic devices (Nöll et al., 2007).
Organic Synthesis and Heterocyclic Chemistry
Studies on fused indoles and polyheterocyclic compounds reveal the importance of such structures in drug discovery and organic synthesis. These compounds often serve as key intermediates in the synthesis of complex molecules with potential pharmacological activities (Suryavanshi et al., 2010).
Azepines in Photolysis
The photolysis of aryl azides bearing electron-withdrawing substituents has been explored for the synthesis of azepines, indicating the relevance of azepane and its derivatives in producing new chemical entities through photochemical reactions (Purvis et al., 1984).
Pharmacological Activities
Naphthyridine derivatives, which share a core structural motif with the compound of interest, have been investigated for their anticancer activities. These studies suggest the potential of naphthyridine and azepane derivatives in therapeutic applications, particularly in the modulation of cell death pathways (Kong et al., 2018).
Azepanium Ionic Liquids
The synthesis and application of azepanium ionic liquids demonstrate the versatility of azepane derivatives in creating new materials with unique physical and chemical properties. These ionic liquids show promise in a variety of applications, including as solvents and electrolytes in green chemistry (Belhocine et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
azepan-1-yl-[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-7-12-19-21(26-17-8-10-18(29-2)11-9-17)20(15-24-22(19)25-16)23(28)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCAQPIZCXQGEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC)C(=O)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepane-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2418504.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2418506.png)
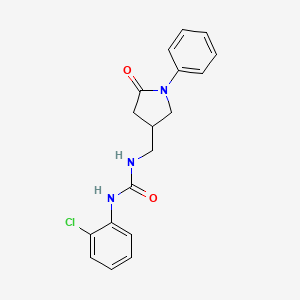
![9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2418511.png)
![N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2418512.png)
![6-Cyclopropyl-3-[2-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2418513.png)

![4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2418518.png)
![Methyl 4-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2418519.png)
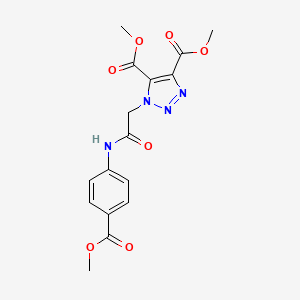
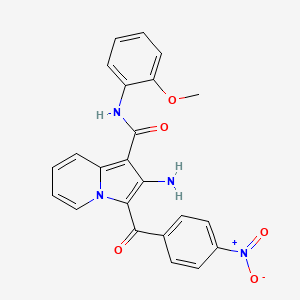
![3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2418522.png)
